5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with an imine group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione typically involves the condensation of 2,6-diethylphenylamine with a suitable aldehyde, followed by cyclization and hydroxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imine group to an amine.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline
- Dichlorido{2-[(2,6-diethylphenyl)iminomethyl]quinoline-κ2N,N’}palladium(II)acetonitrile
Uniqueness
5-[(2,6-Diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione is unique due to its combination of a pyrimidine ring with an imine and hydroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-11-8-7-9-12(6-2)14(11)18-10-13-15(21)19(3)17(23)20(4)16(13)22/h7-10,21H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENOSKKBDKVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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